

# Definitive IUPAC Nomenclature for a C<sub>21</sub>H<sub>32</sub>O<sub>5</sub> Drimenol Derivative Requires Structural Elucidation

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## Compound of Interest

Compound Name: 6beta-(Hexa-2,4-dienyloxy)-9alpha,12-dihydroxydrimenol

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A definitive International Union of Pure and Applied Chemistry (IUPAC) name for a drimenol derivative with the molecular formula C<sub>21</sub>H<sub>32</sub>O<sub>5</sub> cannot be provided without the specific chemical structure of the compound. A molecular formula alone is insufficient for precise naming, as numerous isomers—molecules with the same formula but different arrangements of atoms—can exist, each possessing a unique IUPAC name.

The search for a compound explicitly identified as a C<sub>21</sub>H<sub>32</sub>O<sub>5</sub> drimenol derivative did not yield a specific match in public chemical databases. Compounds with the molecular formula C<sub>21</sub>H<sub>32</sub>O<sub>5</sub> have been identified, such as Dihydrocortisol and Kendall's compound g; however, these are steroidal structures and are not derivatives of the sesquiterpenoid drimenol.<sup>[1][2]</sup>

## The Parent Compound: Drimenol

To understand the nomenclature of a derivative, it is essential to first identify the parent structure. Drimenol is a sesquiterpene alcohol with a drimane skeleton.<sup>[3][4]</sup> Its chemical formula is C<sub>15</sub>H<sub>26</sub>O.<sup>[5]</sup>

IUPAC Name: [(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol<sup>[5]</sup> Common Name: (-)-Drimenol<sup>[5]</sup> Molecular Formula: C<sub>15</sub>H<sub>26</sub>O<sup>[5]</sup>

## Principles of Naming a Drimenol Derivative

The IUPAC nomenclature for a derivative of drimenol with the formula  $C_{21}H_{32}O_5$  would be determined by identifying the additional  $C_6H_6O_4$  functional groups attached to the core drimenol structure. The naming process would involve:

- **Identifying the Parent Hydride:** The parent hydride is drimane.
- **Identifying Principal Functional Groups:** The oxygen atoms could be part of hydroxyl (-OH), carbonyl (C=O, as in ketones or aldehydes), carboxyl (-COOH), or ether (R-O-R') groups. The highest-priority functional group would determine the suffix of the name.
- **Numbering the Carbon Skeleton:** The drimane skeleton is numbered according to established rules to indicate the position of substituents.
- **Naming and Locating Substituents:** The additional  $C_6H_6O_4$  moiety would be named as a substituent group, and its point of attachment to the drimenol skeleton would be indicated by a locant (number).

Without the precise connectivity and stereochemistry of the molecule, any attempt to provide an IUPAC name would be speculative.

Due to the inability to identify the specific  $C_{21}H_{32}O_5$  drimenol derivative, the additional user requirements for an in-depth technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled.

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## References

- 1. PubChemLite - Kendall's compound g ( $C_{21}H_{32}O_5$ ) [pubchemlite.lcsb.uni.lu]
- 2. Dihydrocortisol |  $C_{21}H_{32}O_5$  | CID 164838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- 4. Drimenol | CAS:468-68-8 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. (-)-Drimenol | C<sub>15</sub>H<sub>26</sub>O | CID 3080551 - PubChem [pubchem.ncbi.nlm.nih.gov]
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